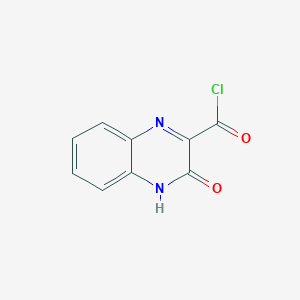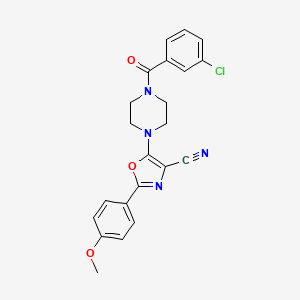
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile, commonly known as CBP-307, is a novel small molecule that has been gaining interest in the scientific community due to its potential therapeutic applications. CBP-307 is a selective antagonist of the serotonin 5-HT6 receptor, which has been implicated in various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Novel derivatives of 1,2,4-triazole, which include structures similar to the compound , have been synthesized and evaluated for their antimicrobial properties. Some compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential utility of these derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Biological Activity and Structure Activity Relationship Studies
- Research into 1,2,4-triazole derivatives containing a piperazine nucleus, akin to the specified compound, revealed promising antimicrobial, antioxidant, and enzyme inhibitory activities. These findings underscore the potential for designing multifunctional drugs based on these structures, further validated through molecular docking studies (Mermer et al., 2018).
Synthesis and Tuberculostatic Activity
- The synthesis of phenylpiperazine derivatives, related to the compound of interest, has been carried out with the aim of evaluating their tuberculostatic activity. These studies contribute to the ongoing search for more effective treatments against tuberculosis, highlighting the compound's potential in medicinal chemistry (Foks et al., 2004).
Genotoxicity and Metabolic Activation
- Although not directly related to the exact compound, studies on similar structures have shown insights into the metabolic activation and genotoxicity potential of such compounds. These studies are crucial for understanding the safety profile of new therapeutic agents (Kalgutkar et al., 2007).
Synthesis, Antimicrobial, and Anti-inflammatory Activities
- Compounds structurally similar to 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile have been synthesized and assessed for their antimicrobial and anti-inflammatory activities. These studies demonstrate the compound's potential in developing new treatments for inflammatory diseases and infections (Al-Omar et al., 2010).
properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-18-7-5-15(6-8-18)20-25-19(14-24)22(30-20)27-11-9-26(10-12-27)21(28)16-3-2-4-17(23)13-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHXIYDKABJWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2734148.png)
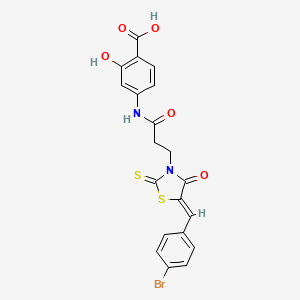
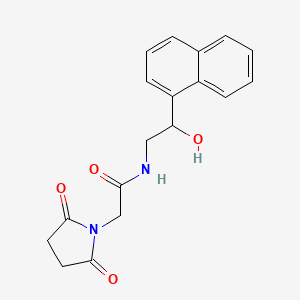

![(E)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2734154.png)
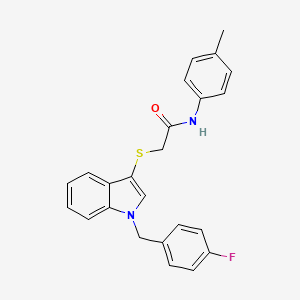
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)
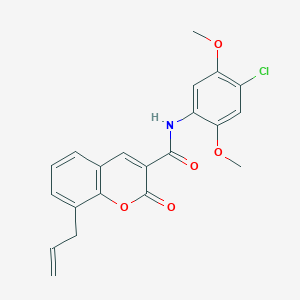
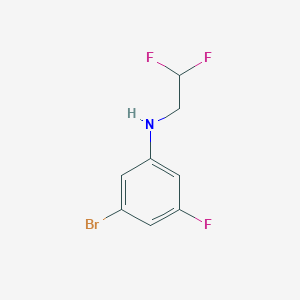
![ethyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2734165.png)
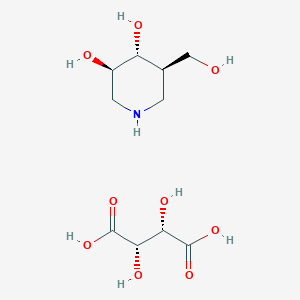

![4-[(dimethylamino)sulfonyl]-N-(5-methylisoxazol-3-yl)benzamide](/img/structure/B2734168.png)
